molecular formula C20H25N3O3 B2371077 N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361741-63-9

N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2371077
M. Wt: 355.438
InChI Key: ONVKIYGBVITOJX-UHFFFAOYSA-N
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Description

“N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrrolidine-2-one scaffold, which is a structural feature recurrent in antitumor agents .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine-2-one scaffold, such as “N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide”, can be achieved by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff base intermediates through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . These intermediates are then reduced to form the final product .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-18(24)22-12-9-16(10-13-22)20(26)21-14-15-5-7-17(8-6-15)23-11-3-4-19(23)25/h2,5-8,16H,1,3-4,9-14H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVKIYGBVITOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide

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